![molecular formula C17H22N4O2S2 B2553920 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034604-89-0](/img/structure/B2553920.png)
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of novel sulfonamides incorporating various biologically active moieties, including 1,3,4-thiadiazole, has been reported. Starting with 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, a series of compounds were synthesized and their structures confirmed through elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data. These compounds were designed to target human liver hepatocellular carcinoma cell line (HepG2) and showed promising activity, with some compounds exhibiting better activity than the reference drug methotrexate (MTX). Molecular docking studies using the Molecular Operating Environment (MOE) indicated that some of these compounds could be suitable inhibitors against the dihydrofolate reductase (DHFR) enzyme .
Molecular Structure Analysis
The molecular structure of the new 1,3,4-thiadiazole-5-(N-substituted)-sulfonamide derivatives was characterized by growing single crystals suitable for X-ray diffraction measurements. The structural data revealed that these monoclinic compounds maintain the integrity of the 1,3,4-thiadiazole ring structure despite the introduction of different substituents. The sulfonyl moiety in these compounds presents a distorted tetrahedral arrangement around the sulfur atom. The FTIR spectra supported the formation of these compounds and provided insights into the NH…N hydrogen bonding modes within the sulfonamides .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical properties of the synthesized sulfonamides were assessed through thermal analysis, which showed total sample degradation at temperatures higher than the melting point of the three phases. This indicates the thermal stability of the compounds up to their melting points. The chemical properties, such as the modes of hydrogen bonding, were inferred from FTIR spectra, which confirmed the formation of the sulfonamides and provided a preliminary understanding of their bonding interactions .
Scientific Research Applications
Synthesis and Chemical Reactivity
- The compound is involved in the synthesis of sulfur-nitrogen heterocycles. Piperidine-1-sulphenyl chloride, a related compound, has been used as a sulfur-transfer reagent in reactions with diamines, leading to the creation of thiadiazine derivatives and other sulfur-nitrogen heterocycles, which indicates a potential for diverse chemical applications (Bryce, 1984).
Pharmacological Research
- Sulfonamides incorporating elements like aroylhydrazone and piperidinyl have been studied as inhibitors of carbonic anhydrases, important enzymes in various physiological processes. Such studies indicate potential therapeutic applications, especially in targeting tumor-associated isoforms (Alafeefy et al., 2015).
- The compound has shown relevance in antiviral activity, as similar sulfonamide derivatives have exhibited anti-tobacco mosaic virus activity, suggesting its potential in developing antiviral agents (Chen et al., 2010).
- Certain sulfonamides, including piperidine derivatives, have been studied for their interactions with serotonin receptors, highlighting their potential in treating central nervous system disorders (Canale et al., 2016).
Anticancer Research
- Novel sulfonamides, incorporating structures similar to the given compound, have demonstrated significant anti-breast cancer activity, suggesting potential applications in cancer therapeutics (Al-Said et al., 2011).
- Additionally, the compound's potential in inhibiting tumor-associated carbonic anhydrase isozymes has been explored, indicating its relevance in developing targeted cancer therapies (Turkmen et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c22-25(23,16-6-5-13-3-1-2-4-14(13)11-16)20-15-7-9-21(10-8-15)17-12-18-24-19-17/h5-6,11-12,15,20H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINKVGWMTUXXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3CCN(CC3)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
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